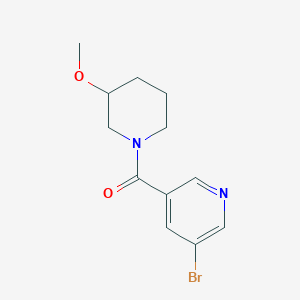

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine

Description

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine is a brominated pyridine derivative featuring a 3-methoxypiperidine moiety attached via a carbonyl group at the pyridine’s 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of molecules targeting neurological and metabolic disorders. Its structural complexity—combining a pyridine core, bromine substituent, and a piperidine-derived carbonyl group—imparts unique electronic and steric properties, making it valuable for drug discovery and organic synthesis .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-(3-methoxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-17-11-3-2-4-15(8-11)12(16)9-5-10(13)7-14-6-9/h5-7,11H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZOTFIYOJHZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The electron-deficient pyridine ring facilitates nucleophilic displacement of the bromine atom under specific conditions.

Mechanistic Insight : The carbonyl group at position 5 activates the pyridine ring toward SNAr by increasing electron deficiency. Steric hindrance from the 3-methoxypiperidine group slightly reduces yields compared to simpler bromopyridines .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Key Observation : The steric bulk of the 3-methoxypiperidine group necessitates bulky ligands (e.g., SPhos) to prevent catalyst deactivation .

Buchwald-Hartwig Amination

Limitation : Competing hydrolysis of the amide linkage occurs above 100°C, necessitating precise temperature control .

Transformations of the Amide Linkage

The piperidine-1-carbonyl group undergoes hydrolysis and reduction reactions.

Note : The amide is resistant to mild bases but cleaves under strong acidic or reducing conditions .

Functionalization of the 3-Methoxypiperidine Substituent

The methoxy group and piperidine nitrogen enable further derivatization.

Demethylation of the Methoxy Group

| Reaction Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C → RT, 6h | BBr₃ | 5-(3-Hydroxypiperidine-1-carbonyl)-3-bromopyridine | 71% |

Alkylation of the Piperidine Nitrogen

| Reaction Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C, 12h | CH₃I | 5-(3-Methoxy-1-methylpiperidine-1-carbonyl)-3-bromopyridine | 55% |

Electrophilic Substitution on the Pyridine Ring

Despite the electron-withdrawing substituents, directed metallation enables functionalization.

| Reaction Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| LDA, −78°C, THF, then CO₂ | CO₂ | 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)picolinic acid | 34% |

Challenge : Low yields due to competing side reactions at the carbonyl group .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

Scientific Research Applications

Medicinal Chemistry

Drug Design and Synthesis

The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its piperidine moiety is particularly significant, as piperidines are widely recognized in drug design for their ability to modulate biological activity. For instance, derivatives of piperidine have been implicated in the development of drugs targeting various receptors, including serotonin (5-HT1F) and dopamine receptors .

Case Studies in Drug Development

A notable application of 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine is its role in the synthesis of ligands for imaging techniques such as Positron Emission Tomography (PET). For example, a related compound was successfully brominated and evaluated for its ability to cross the blood-brain barrier, demonstrating potential for use in neuroimaging . This highlights the compound's relevance in developing diagnostic tools for neurological conditions.

Organic Synthesis

Reactivity and Transformations

The compound has shown versatility in organic synthesis, particularly in reactions involving catalytic protodeboronation. This reaction is crucial for modifying boronic esters, which are important intermediates in organic synthesis. The ability to undergo such transformations makes it a valuable reagent for chemists aiming to create complex molecular architectures.

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a precursor for synthesizing functional polymers. Its bromine atom can serve as a reactive site for further polymerization reactions, enabling the development of materials with tailored properties for specific applications, such as drug delivery systems or sensors.

Biological Research

Target Identification and Validation

Recent studies have employed this compound to explore its effects on various biological targets. For instance, it has been investigated for its potential role as an activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis . This application underscores its importance in metabolic research and potential therapeutic strategies against metabolic disorders.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxypiperidine-1-carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Features and Functional Groups

The table below compares the target compound with structurally similar pyridine derivatives, emphasizing substituent variations, molecular weights, and applications:

Electronic and Reactivity Comparisons

- Aryl vs. Heterocyclic Substituents: Trimethoxyphenyl (): The electron-donating methoxy groups enhance π-π stacking in biological targets, critical for tubulin-binding anticancer agents. Difluorophenyl (): Fluorine’s electron-withdrawing nature reduces HOMO-LUMO gaps, improving NLO performance (e.g., dipole moment: 4.2 D).

- Synthetic Utility: Boronic Esters (): Enable Suzuki couplings for biaryl synthesis, whereas alkynes () facilitate Sonogashira reactions. The target compound’s bromine at position 3 allows cross-coupling, while the carbonyl group supports amide bond formation.

Biological Activity :

- Sulfonyl-Piperidine Derivatives () : Sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase), contrasting with the target’s amide group, which may offer different selectivity profiles.

- Methoxy Substitution () : Simplifies electronic tuning, increasing pyridine’s electron density for applications in optoelectronics.

Computational Insights

Studies on 3-bromo-5-(2,5-difluorophenyl)pyridine reveal that fluorine substituents lower the HOMO-LUMO gap (4.8 eV vs. 5.2 eV for methoxy analogs), enhancing charge transfer efficiency .

Biological Activity

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H14BrN3O2

- Molecular Weight : 304.16 g/mol

This compound features a bromine atom, a piperidine ring, and a carbonyl group, which are critical for its biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity to these targets, potentially modulating their activity. This modulation can lead to various biological effects, including antimicrobial and anti-inflammatory responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro experiments demonstrated that this compound exhibits strong antibacterial activity comparable to established antibiotics. For instance, it was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound could be a viable candidate for developing new antibacterial agents .

Anti-Biofilm Activity

Biofilms are protective layers formed by bacterial communities that contribute to antibiotic resistance. The compound demonstrated significant anti-biofilm activity, particularly against S. pneumoniae. The minimum biofilm inhibitory concentrations (MBICs) were notably lower than their respective MICs, suggesting that the compound effectively inhibits biofilm formation without significantly affecting bacterial growth at higher concentrations.

| Compound | MBIC (μg/mL) | Effect on Biofilm Formation |

|---|---|---|

| This compound | 0.5 | Significant reduction in biofilm formation |

This characteristic is crucial for addressing chronic infections where biofilms play a significant role in treatment failure .

Anti-inflammatory Properties

In addition to its antimicrobial properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases. Further research is necessary to elucidate the specific pathways involved in this activity.

Case Studies and Research Findings

Several case studies have documented the biological efficacy of similar compounds within the same chemical family. For instance, derivatives with modifications on the piperidine ring have shown enhanced activity against resistant bacterial strains. The introduction of electron-withdrawing groups has been correlated with increased potency and selectivity towards bacterial targets .

Q & A

Q. 1.1. What are the optimized synthetic routes for 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pyridine precursor followed by coupling with 3-methoxypiperidine. A two-step protocol is common:

Bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) to introduce bromine at the pyridine 3-position .

Carbonyl Coupling : React the brominated intermediate with 3-methoxypiperidine via amide bond formation, employing coupling agents like HATU or EDCI in anhydrous DMF .

Key Variables : Temperature (0–25°C for bromination; room temperature for coupling), solvent polarity, and stoichiometric ratios (e.g., 1.2 equivalents of NBS for complete conversion). Yields range from 60–85%, with purity confirmed by HPLC .

Q. 1.2. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : H NMR confirms substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for pyridine; δ 3.4–3.7 ppm for piperidine-OCH) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, particularly the planarity of the pyridine-carbonyl linkage .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for CHBrNO: 329.02 g/mol) .

Advanced Research Questions

Q. 2.1. How do density functional theory (DFT) studies elucidate electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For this compound:

- HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests high polarizability, relevant for nonlinear optical (NLO) applications .

- Electrostatic Potential Maps : Highlight electron-deficient regions at the bromine atom and carbonyl group, guiding substitution or cross-coupling reactions .

Experimental validation via UV-Vis spectroscopy and cyclic voltammetry aligns with computational predictions .

Q. 2.2. What strategies address contradictions between experimental and computational data (e.g., spectroscopic vs. DFT)?

Discrepancies often arise in vibrational spectra (IR/Raman) or charge distribution. Mitigation approaches include:

- Basis Set Optimization : Use larger basis sets (e.g., def2-TZVP) to improve accuracy in vibrational frequency calculations .

- Solvent Effects : Incorporate polarizable continuum models (PCM) in DFT to mimic solvent environments (e.g., DMSO or CHCl) .

- Dynamic Corrections : Apply scaling factors (0.96–0.98) to computed frequencies to match experimental IR peaks .

Q. 2.3. How does the 3-methoxypiperidine moiety influence biological activity compared to other heterocycles?

The 3-methoxypiperidine group enhances lipophilicity (logP ~2.1) and bioavailability compared to pyrrolidine analogs (logP ~1.5).

Q. 2.4. What are the mechanistic pathways for palladium-catalyzed cross-coupling reactions involving the bromine substituent?

The bromine atom undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Suzuki Reaction : Requires Pd(PPh)/base (KCO) in THF/HO. The transmetalation step is rate-limiting, with arylboronic acids as partners .

- Buchwald-Hartwig Amination : Uses Pd(dba)/Xantphos with amines, yielding N-aryl derivatives. Steric hindrance from the piperidine group may reduce yields (~50–70%) .

Methodological Considerations

Q. 3.1. How to design experiments to assess the compound’s nonlinear optical (NLO) properties?

Q. 3.2. What protocols ensure safe handling of intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.